SaxS,S-BOBPHOS
Overview
Description
It is known for its ability to form stable complexes with metals, making it a valuable compound in catalysis and other chemical processes.
Mechanism of Action
Target of Action
The primary targets of SAXS are the atomic and molecular structures of the compound under investigation . SAXS is used to study the size, shape, and conformational flexibility of biological macromolecules and complexes .
Mode of Action
SAXS works by measuring the scattering intensity of X-rays as a function of spatial frequency when X-rays are projected onto a sample . This allows for the determination of the atomic configuration, electronic structure, and size changes of the compound .
Result of Action
The result of SAXS analysis is a detailed understanding of the compound’s structure at the atomic and molecular level . This can include information on the size, shape, and conformation of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SaxS,S-BOBPHOS typically involves the reaction of spiro-bis(oxazoline) with a phosphorus-containing compound under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific reagents and conditions can vary depending on the desired purity and yield of the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using automated systems to ensure consistency and efficiency. The process often includes multiple purification steps, such as crystallization and chromatography, to achieve the desired quality of the compound .
Chemical Reactions Analysis
Types of Reactions
SaxS,S-BOBPHOS undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different chemical properties.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
SaxS,S-BOBPHOS has a wide range of applications in scientific research, including:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating the formation of enantiomerically pure products.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: this compound is investigated for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: It is used in the production of fine chemicals and specialty materials, where its chiral properties are advantageous .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to SaxS,S-BOBPHOS include other chiral ligands such as:
BINAP (2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl): Known for its use in asymmetric hydrogenation reactions.
DIPAMP (1,2-Bis((2-methoxyphenyl)phenylphosphino)ethane): Used in asymmetric hydroformylation reactions.
TADDOL (α,α,α’,α’-Tetraaryl-1,3-dioxolane-4,5-dimethanol): Employed in various asymmetric synthesis reactions .
Uniqueness
This compound is unique due to its spiro-bis(oxazoline) structure, which provides a rigid and well-defined chiral environment. This structure enhances its ability to form stable complexes with metals, making it particularly effective in catalysis. Additionally, its versatility in various chemical reactions and applications sets it apart from other chiral ligands .
Properties
IUPAC Name |
4,8-ditert-butyl-6-[[(2S,5S)-2,5-diphenylphospholan-1-yl]methoxy]-1,2,10,11-tetramethylbenzo[d][1,3,2]benzodioxaphosphepine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H50O3P2/c1-26-23-32(40(5,6)7)38-36(28(26)3)37-29(4)27(2)24-33(41(8,9)10)39(37)44-46(43-38)42-25-45-34(30-17-13-11-14-18-30)21-22-35(45)31-19-15-12-16-20-31/h11-20,23-24,34-35H,21-22,25H2,1-10H3/t34-,35-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDUDCHTDZHIKW-PXLJZGITSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1C)C3=C(C(=CC(=C3OP(O2)OCP4C(CCC4C5=CC=CC=C5)C6=CC=CC=C6)C(C)(C)C)C)C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C2C(=C1C)C3=C(C(=CC(=C3OP(O2)OCP4[C@@H](CC[C@H]4C5=CC=CC=C5)C6=CC=CC=C6)C(C)(C)C)C)C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H50O3P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
652.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.